Cefepime

Descripción

Propiedades

IUPAC Name |

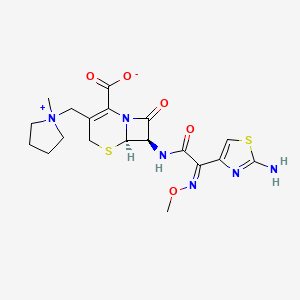

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-ZKDACBOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873208 | |

| Record name | Cefepime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefepime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-02 g/L | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefepime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88040-23-7 | |

| Record name | Cefepime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88040-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefepime [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088040237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefepime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFEPIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807PW4VQE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefepime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150ºC | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefepime Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-negative bacteria, including multi-drug resistant strains. Its efficacy is attributed to a multi-faceted mechanism of action that includes rapid penetration of the bacterial outer membrane, high affinity for essential penicillin-binding proteins (PBPs), and enhanced stability against hydrolysis by many β-lactamases. This technical guide provides a detailed examination of these core mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals in the field of antimicrobial agents.

Introduction

This compound is a vital therapeutic option for treating severe bacterial infections caused by a wide range of Gram-negative pathogens.[1] As a member of the β-lactam class of antibiotics, its primary mode of action is the disruption of bacterial cell wall synthesis.[1] This guide will delve into the specific molecular interactions and cellular processes that define this compound's potent bactericidal activity against Gram-negative organisms.

Core Mechanism of Action: A Three-Pronged Approach

The efficacy of this compound against Gram-negative bacteria can be understood through three critical stages: translocation across the outer membrane, inhibition of essential penicillin-binding proteins, and evasion of bacterial resistance mechanisms, primarily β-lactamases.

Translocation Across the Gram-negative Outer Membrane

A key feature of this compound is its zwitterionic structure, which facilitates its rapid penetration through the porin channels of the Gram-negative outer membrane.[2] This property allows for a higher concentration of the antibiotic to reach its periplasmic targets compared to other cephalosporins.[2]

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasmic space, this compound covalently binds to and inactivates essential PBPs.[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. This compound exhibits a strong affinity for multiple PBPs, including PBP2 and PBP3, in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Stability Against β-Lactamases

Many Gram-negative bacteria produce β-lactamase enzymes that can hydrolyze and inactivate β-lactam antibiotics. This compound demonstrates increased stability against many common plasmid- and chromosomally-mediated β-lactamases compared to third-generation cephalosporins. This stability allows this compound to remain active against a broader range of pathogens.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of this compound to various PBPs is a key determinant of its antibacterial activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity.

Table 1: this compound IC50 Values (µg/mL) for PBPs in Escherichia coli and Pseudomonas aeruginosa

| Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |

| Escherichia coli K-12 | >25 | >25 | 0.5 | 0.05 | >25 |

| Pseudomonas aeruginosa SC8329 | 0.06 | 0.31 | >25 | <0.0025 | >25 |

Data sourced from Pucci et al. (1991) and Davies et al. (2008). Note that methodologies and specific strains may vary between studies.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Table 2: this compound MIC Range, MIC50, and MIC90 (µg/mL) for Selected Gram-negative Bacteria

| Organism | MIC Range | MIC50 | MIC90 |

| Pseudomonas aeruginosa | 0.75 - 96 | 3 | 16 |

| Escherichia coli | ≤0.03 - >32 | 0.06 | 0.12 |

Data for P. aeruginosa sourced from Ambrose et al. (2007). Data for E. coli represents a general distribution and can vary significantly based on resistance mechanisms.

Experimental Protocols

Determination of PBP Binding Affinity (Competitive Assay with Radiolabeled Penicillin)

This protocol outlines a method to determine the IC50 of this compound for specific PBPs.

1. Membrane Preparation: a. Grow the bacterial strain of interest to mid-log phase and harvest by centrifugation. b. Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Centrifuge the lysate at low speed to remove intact cells and debris. e. Pellet the membrane fraction from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in buffer and store at -70°C.

2. Competition Assay: a. In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for 10 minutes at 30°C. b. Add a saturating concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin) to each tube and incubate for an additional 10 minutes. c. Stop the reaction by adding an excess of cold (unlabeled) penicillin G and placing the tubes on ice.

3. Detection and Analysis: a. Separate the membrane proteins by SDS-PAGE. b. Perform fluorography by soaking the gel in a scintillant, drying it, and exposing it to X-ray film at -70°C. c. Develop the film and quantify the density of the PBP bands using densitometry. d. The IC50 is the concentration of this compound that reduces the binding of the radiolabeled penicillin to a specific PBP by 50%.

Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

This protocol is based on EUCAST and CLSI guidelines.

1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

2. Inoculum Preparation: a. From a fresh agar plate, select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a cell pellet). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

β-Lactamase Stability Assay (Nitrocefin-Based Assay)

This colorimetric assay measures the rate of this compound hydrolysis by β-lactamases.

1. Reagent Preparation: a. Prepare a solution of the chromogenic cephalosporin, nitrocefin, in a suitable buffer (e.g., phosphate buffer, pH 7.0). Nitrocefin is yellow in its intact form and turns red upon hydrolysis. b. Prepare a solution of the purified β-lactamase enzyme or a crude bacterial lysate. c. Prepare solutions of this compound at various concentrations.

2. Assay Procedure: a. In a 96-well plate, add the β-lactamase solution and the this compound solution (as the inhibitor). b. Initiate the reaction by adding the nitrocefin solution to each well. c. Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

3. Data Analysis: a. The rate of nitrocefin hydrolysis is determined by the change in absorbance over time. b. Compare the hydrolysis rate in the presence and absence of this compound to determine the extent of inhibition and thus the stability of this compound to the specific β-lactamase. A slower rate of color change in the presence of this compound indicates greater stability.

Conclusion

The potent bactericidal activity of this compound against Gram-negative bacteria is a result of its optimized chemical structure, which allows for efficient penetration of the outer membrane, high-affinity binding to multiple essential PBPs, and notable stability against many β-lactamases. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the continued development of novel antimicrobial strategies and for optimizing the clinical use of this important antibiotic.

References

Cefepime: A Comprehensive Technical Guide on its Chemical Structure and Stability

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its clinical efficacy is intrinsically linked to its chemical structure and stability, which dictates its mechanism of action, pharmacokinetic profile, and potential degradation pathways. This technical guide provides a detailed overview of the chemical properties and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a semi-synthetic, beta-lactamase-resistant cephalosporin.[4] Its chemical structure is characterized by a cephem nucleus, which is fundamental to its antibacterial activity.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]

Molecular Formula: C₁₉H₂₄N₆O₅S₂

Molecular Weight: 480.56 g/mol

The key structural features of this compound include:

-

A beta-lactam ring fused to a dihydrothiazine ring, forming the core cephem structure.

-

An aminothiazolyl methoxyiminoacetyl side chain at position 7, which enhances its antibacterial spectrum.

-

A positively charged N-methylpyrrolidine group at position 3, which contributes to its potent anti-pseudomonal activity and its ability to penetrate the outer membrane of Gram-negative bacteria.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding of this compound to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. The inactivation of these enzymes leads to a defective cell wall, resulting in cell lysis and bacterial death. This compound's structure provides it with high stability against many plasmid- and chromosome-mediated beta-lactamases, enzymes that can degrade other cephalosporins.

Stability Profile

The stability of this compound is a critical factor for its formulation, storage, and clinical administration. Its degradation is influenced by several factors, including temperature, pH, and light.

Temperature Stability

This compound's stability is highly dependent on temperature. As the temperature increases, the rate of degradation accelerates.

| Temperature | Storage Time | Remaining this compound (%) | Reference |

| 4°C (Refrigerator) | 7 days | >90% | |

| 4°C (Refrigerator) | 2 weeks | 90.5% | |

| 23°C (Room Temp) | 48 hours | >90% (with metronidazole 500 mg) | |

| 23°C (Room Temp) | 72 hours | >90% (with metronidazole 1500 mg) | |

| 25°C (Room Temp) | 24 hours | >90% | |

| 30°C | 14 hours | ~90% | |

| 37°C | <10 hours | <90% | |

| 45°C | 2 hours | >90% |

pH Stability

The pH of the solution significantly impacts this compound's stability. The maximum stability is observed in the pH range of 4 to 6. Outside this range, particularly at higher pH values, degradation is accelerated. The degradation of this compound can lead to the formation of alkaline products, which can further increase the rate of its own degradation.

Photostability

This compound solutions should be protected from light. Exposure to UV radiation has a destructive impact on the stability of this compound, with complete degradation observed after 2 hours of exposure in one study.

Degradation Pathways

The degradation of this compound primarily involves two main pathways:

-

Opening of the β-lactam ring: This is a common degradation pathway for all β-lactam antibiotics and results in the loss of antibacterial activity.

-

Cleavage of the N-methylpyrrolidine side chain (R2 side chain): This cleavage also contributes to the degradation of the molecule.

Mass spectrometry data suggests that the opening of the cephem (β-lactam) ring occurs before the cleavage of the N-methylpyrrolidine side chain. The degradation products of this compound do not exhibit significant antibacterial activity.

Experimental Protocols

The stability of this compound is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method.

Stability-Indicating RP-HPLC Method for this compound

This section outlines a typical experimental protocol for determining the stability of this compound.

Objective: To quantify the concentration of this compound and its degradation products over time under various stress conditions.

Materials and Equipment:

-

This compound reference standard

-

HPLC grade water, methanol, and acetonitrile

-

Acetate buffer

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers/water baths

Experimental Workflow:

Procedure:

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., HPLC grade water) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.

-

Preparation of Sample Solutions: Reconstitute this compound for injection with a known volume of a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose) to achieve the desired concentration.

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Treat the this compound solution with 0.1N HCl and 0.1N NaOH, respectively, and heat at a specified temperature (e.g., 70°C) for a defined period. Neutralize the solutions before analysis.

-

Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 45°C, 60°C).

-

Photodegradation: Expose the this compound solution to UV light.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:05 v/v/v) with the pH adjusted to 5.1.

-

Stationary Phase: C18 column.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 212 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area of this compound and any degradation products.

-

Data Evaluation: Calculate the percentage of remaining this compound at each time point under each stress condition. A decrease in the drug concentration by more than 10% from the initial concentration is typically considered unstable.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and stability of this compound. A thorough understanding of these properties is essential for the development of stable formulations, the establishment of appropriate storage and handling procedures, and the optimization of its clinical use to ensure patient safety and therapeutic efficacy. The provided experimental protocols and diagrams serve as valuable resources for researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectrum of Activity for Cefepime Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed to be more resistant to hydrolysis by many chromosomally and plasmid-mediated beta-lactamases, this compound has been a cornerstone in the empirical treatment of serious infections, particularly in hospitalized patients.[1][3][4] Its unique zwitterionic structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria, contributing to its potent activity. This guide provides a comprehensive overview of this compound's in-vitro activity against a wide range of clinical isolates, details the standard experimental protocols for susceptibility testing, and illustrates its mechanism of action and the pathways of bacterial resistance.

In-Vitro Spectrum of Activity

The antimicrobial efficacy of this compound has been extensively evaluated against numerous clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, which quantifies the in-vitro potency of an antibiotic against a specific microorganism.

Gram-Negative Bacteria

This compound demonstrates robust activity against a wide array of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It is notably stable against common beta-lactamases, such as AmpC cephalosporinases, which can inactivate third-generation cephalosporins.

Table 1: In-Vitro Activity of this compound against Key Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

|---|---|---|---|---|---|

| Enterobacteriaceae (Overall) | 22,860 | - | 0.25 | 99.5% | |

| Escherichia coli (ESBL-producing) | - | - | - | 93.8% | |

| Klebsiella pneumoniae | - | - | - | - | |

| Klebsiella spp. (ESBL-producing) | - | - | - | 92.5% | |

| Enterobacter spp. | - | - | ≤1.0 | - | |

| Proteus mirabilis | - | ≤0.06 | ≤0.12 | - | |

| Pseudomonas aeruginosa | - | - | - | 85.2% | |

| Acinetobacter spp. | - | 16 | 16 | - |

| Haemophilus influenzae | - | 0.03 | - | - | |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages are based on CLSI/EUCAST breakpoints applicable at the time of the study.

Gram-Positive Bacteria

This compound is also active against many Gram-positive cocci. Its efficacy is particularly notable against methicillin-susceptible staphylococci and various streptococcal species. However, it lacks clinically relevant activity against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.

Table 2: In-Vitro Activity of this compound against Key Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus (Methicillin-Susceptible) | - | - | 4.0 | 100% | |

| Staphylococcus aureus (Methicillin-Resistant) | - | - | >64 | - | |

| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | - | - | - | - | |

| Coagulase-Negative Staphylococci (Methicillin-Resistant) | - | 2.0-128 (Range) | - | - | |

| Streptococcus pneumoniae | - | 0.25 | 1.0 | 97.4% | |

| Streptococci (Groups A, C, G) | - | 0.03 | 0.25 | - |

| Enterococci | - | - | ≥32 | - | |

Anaerobic Bacteria

This compound's activity against anaerobic bacteria is limited. While it shows effectiveness against some species like Clostridium perfringens, it is generally not active against the Bacteroides fragilis group.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in-vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are globally recognized.

Broth Microdilution Method (CLSI M07)

The reference method for determining the Minimum Inhibitory Concentration (MIC) is broth microdilution. This quantitative method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Methodology:

-

Preparation of Antimicrobial Agent: this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations. These dilutions are dispensed into the wells of a microtiter plate.

-

Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. A growth control (no antibiotic) and a sterility control (no bacteria) are included for quality assurance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Multicenter study of the in vitro activity of this compound in comparison with five other broad-spectrum antibiotics against clinical isolates of Gram-positive and Gram-negative bacteria from hospitalized patients in Switzerland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative activity of this compound with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Cefepime's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins.[1][2] Its bactericidal action is primarily achieved through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3] PBPs play a crucial role in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall that maintains cellular integrity.[4] By binding to and inactivating these enzymes, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death. This technical guide provides an in-depth analysis of this compound's binding affinity for various PBPs across key bacterial species, details the experimental methodologies used for these determinations, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to different PBPs is a critical determinant of its antibacterial efficacy and spectrum of activity. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. The following tables summarize the IC50 values of this compound for PBPs in several clinically significant bacterial species.

Table 1: this compound Binding Affinity (IC50) for Escherichia coli PBPs

| PBP Target | E. coli K-12 IC50 (µg/mL) | E. coli MC4100 IC50 (µg/mL) |

| PBP1a | 1.5 | - |

| PBP1b | 1.5 | - |

| PBP2 | 0.25 | ≤0.6 |

| PBP3 | 0.03 | ≤0.5 |

| PBP4 | 16 | - |

| PBP5/6 | - | >32 |

Table 2: this compound Binding Affinity (IC50) for Pseudomonas aeruginosa PBPs

| PBP Target | P. aeruginosa SC8329 IC50 (µg/mL) | P. aeruginosa PAO1 IC50 (µg/mL) |

| PBP1a | - | - |

| PBP1b | - | - |

| PBP2 | >25 | >24 |

| PBP3 | <0.0025 | 0.3 |

| PBP4 | - | 3 |

| PBP5/6 | - | >32 |

Table 3: this compound Binding Affinity (IC50) for Staphylococcus aureus PBPs

| PBP Target | Methicillin-Susceptible S. aureus (MSSA) IC50 (µg/mL) |

| PBP1 | - |

| PBP2 | Selectively targeted |

| PBP3 | Selectively targeted |

| PBP4 | - |

Table 4: this compound Binding Affinity for other clinically relevant bacteria

| Bacterial Species | PBP Target | IC50 (µg/mL) |

| Enterococcus faecalis | PBP 1 & 4 | Low affinity |

| Enterococcus faecium | PBP 5 & 6 | Low affinity |

| Enterococcus avium | Multiple PBPs | Low affinity |

Note: A study on Enterococcus species indicated that several PBPs in E. faecalis, E. faecium, and E. avium have low binding affinities for this compound, which may contribute to reduced susceptibility.

Mechanism of Action: PBP Inhibition

This compound, like other β-lactam antibiotics, acts as a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, leading to the acylation of a critical serine residue within the enzyme's active site. This covalent modification is essentially irreversible and inactivates the PBP, preventing it from carrying out its essential transpeptidation function in cell wall synthesis. The inhibition of multiple PBPs disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death.

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

The determination of this compound's binding affinity to PBPs is primarily achieved through competitive binding assays. These assays measure the ability of unlabeled this compound to compete with a labeled penicillin probe for binding to PBPs.

Competitive Binding Assay with Radiolabeled Penicillin

This traditional method utilizes a radiolabeled penicillin, such as [3H]benzylpenicillin, to quantify the binding affinity of unlabeled β-lactam antibiotics.

a. Bacterial Membrane Preparation:

-

Bacterial cultures are grown to the mid-logarithmic phase and harvested by centrifugation.

-

The cell pellet is washed and resuspended in a suitable buffer.

-

Cells are lysed using methods like sonication or a French press to release cellular contents.

-

The cell lysate is subjected to differential centrifugation to isolate the membrane fraction containing the PBPs.

-

The membrane preparation is washed and stored at -70°C.

b. Competition Assay:

-

A fixed amount of the bacterial membrane preparation is pre-incubated with varying concentrations of unlabeled this compound for a specified duration at a controlled temperature.

-

A constant concentration of radiolabeled penicillin is then added to the mixture and incubated to allow binding to the available (unoccupied) PBPs.

-

The binding reaction is terminated, and the PBP-penicillin complexes are separated from unbound radiolabeled penicillin, often by SDS-PAGE.

c. Detection and Data Analysis:

-

The radiolabeled PBPs are visualized by fluorography of the polyacrylamide gel.

-

The intensity of the radioactive bands corresponding to each PBP is quantified using a densitometer.

-

The percentage of radiolabeled penicillin binding at each this compound concentration is calculated relative to a control sample without this compound.

-

The IC50 value is determined by plotting the percentage of binding against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Competitive Binding Assay with Fluorescent Penicillin (BOCILLIN™ FL)

This method offers a non-radioactive alternative and often provides higher throughput. It employs a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.

a. Membrane Preparation: The protocol for bacterial membrane preparation is similar to that described for the radiolabeled assay.

b. Competition Assay:

-

Bacterial membrane preparations are incubated with a range of this compound concentrations.

-

A fixed concentration of BOCILLIN™ FL is added, and the mixture is incubated to allow the fluorescent probe to bind to any PBPs not inhibited by this compound.

-

The reaction is stopped by the addition of SDS-PAGE sample buffer.

c. Detection and Data Analysis:

-

The membrane proteins are separated by SDS-PAGE.

-

The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager.

-

The fluorescence intensity of each PBP band is quantified.

-

The IC50 value is calculated in the same manner as the radiolabeled assay by plotting the inhibition of fluorescent probe binding against the this compound concentration.

References

In Vitro Activity of Cefepime Against ESBL-Producing Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge to antimicrobial therapy. Cefepime, a fourth-generation cephalosporin, has been considered a potential treatment option due to its relative stability against some β-lactamases. This technical guide provides an in-depth analysis of the in vitro activity of this compound against these challenging pathogens, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of resistance.

Data Summary: this compound In Vitro Activity

The in vitro efficacy of this compound against ESBL-producing Enterobacteriaceae is variable and influenced by the specific ESBL enzyme, the bacterial species, and the susceptibility breakpoints used for interpretation. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.

Table 1: this compound MIC Distribution for ESBL-Producing Enterobacteriaceae

| Organism | Study Reference (if available) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Hamada et al., 2015 | - | >64 |

| Klebsiella pneumoniae | Hamada et al., 2015 | - | >64 |

| Enterobacter cloacae | [1] | - | 64 |

| ESBL-producing Enterobacteriaceae | [2] | - | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: this compound Susceptibility Rates for ESBL-Producing Enterobacteriaceae

| Organism | Breakpoint Criteria (µg/mL) | Susceptibility Rate (%) | Study Reference |

| Escherichia coli | ≤2 (CLSI 2014) | 9 | Hamada et al., 2015 |

| Klebsiella pneumoniae | ≤2 (CLSI 2014) | 19 | Hamada et al., 2015 |

| Enterobacter spp. | - | - | - |

| Ceftriaxone non-susceptible Enterobacteriaceae | ≤8 (CLSI 2013) | 79 | [3][4] |

| Ceftriaxone non-susceptible Enterobacteriaceae | ≤2 (CLSI 2014) | 66 | [3] |

| ESBL-producing Enterobacteriaceae | ≤8 (CLSI 2011) | 78.8 | |

| ESBL-producing E. coli and K. pneumoniae | - | 4.3 - 15.1 |

The data clearly indicate that a significant portion of ESBL-producing isolates exhibit elevated MICs to this compound, often falling into the non-susceptible range based on current clinical breakpoints. The revision of breakpoints by organizations like the Clinical and Laboratory Standards Institute (CLSI) has further impacted the reported susceptibility rates.

The Advent of Novel this compound Combinations

To counteract the hydrolytic activity of ESBLs, this compound has been combined with β-lactamase inhibitors. These combinations have shown promising in vitro activity.

Table 3: In Vitro Activity of this compound-β-Lactamase Inhibitor Combinations Against ESBL-Producing Enterobacteriaceae

| Combination | Organism Set | MIC50 (µg/mL) | MIC90 (µg/mL) | Study Reference |

| This compound-Zidebactam | ESBL-positive E. coli | 0.12 | 0.25 | |

| This compound-Zidebactam | ESBL-positive Klebsiella spp. | 0.25 | 2 | |

| This compound-Zidebactam | Enterobacteriaceae with CTX-M-15 | 0.25 | 1 | |

| This compound-Zidebactam | Enterobacteriaceae with SHV | 0.12 | 0.25 | |

| This compound-Enmetazobactam | ESBL-producing E. coli | - | 0.12 | |

| This compound-Enmetazobactam | ESBL-producing K. pneumoniae | - | 1 |

These novel combinations demonstrate a significant restoration of this compound's in vitro potency against ESBL-producing isolates.

Experimental Protocols

Accurate determination of in vitro susceptibility is critical. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the gold standard for quantitative susceptibility testing.

a. Inoculum Preparation:

-

Select three to five isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Plate Preparation and Inoculation:

-

Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC of the test isolates.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

c. Incubation and Interpretation:

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of an isolate to a fixed concentration of an antimicrobial agent.

a. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for broth microdilution.

b. Plate Inoculation and Disk Application:

-

Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Aseptically apply a this compound disk (typically 30 µg) to the surface of the agar.

c. Incubation and Interpretation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition around the disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria established by a standards organization (e.g., CLSI).

ESBL Confirmatory Testing

Phenotypic confirmation of ESBL production is crucial for epidemiological and clinical purposes.

a. Phenotypic Confirmatory Disk Diffusion Test (PCDDT):

-

Perform a disk diffusion test as described above.

-

Place a disk of a third-generation cephalosporin (e.g., ceftazidime, cefotaxime) and a disk of the same cephalosporin in combination with clavulanic acid on the inoculated Mueller-Hinton agar plate.

-

An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone is considered a positive test for ESBL production.

b. E-test® ESBL Strip:

-

Inoculate a Mueller-Hinton agar plate as for the disk diffusion method.

-

Apply an E-test® strip containing a gradient of a cephalosporin on one end and the same cephalosporin with clavulanic acid on the other.

-

After incubation, a reduction in the MIC of ≥3 twofold dilutions in the presence of clavulanic acid or the appearance of a "phantom zone" is indicative of ESBL production. A this compound-clavulanate E-test has been shown to be effective in detecting ESBLs, especially in Enterobacter species.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's interaction with ESBL-producing bacteria and the workflows for their in vitro characterization.

Caption: Mechanism of this compound Action and ESBL-Mediated Resistance.

Caption: Broth Microdilution MIC Determination Workflow.

Caption: Logic for Phenotypic ESBL Confirmation Test.

References

- 1. SHV-Type Extended-Spectrum Beta-Lactamase Production Is Associated with Reduced this compound Susceptibility in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [researchworks.creighton.edu]

- 4. Impact of CLSI and EUCAST this compound breakpoint changes on the susceptibility reporting for Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Fourth-Generation Cephalosporins: A Technical Guide to their Development, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fourth-generation cephalosporins represent a significant milestone in the ongoing battle against bacterial resistance. Emerging in the 1990s, this class of β-lactam antibiotics was specifically engineered to overcome the evolving defense mechanisms of pathogenic bacteria, particularly Gram-negative organisms. Their unique structural features confer a broader spectrum of activity and enhanced stability against many β-lactamases, enzymes that inactivate many previous generations of cephalosporins. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underpinning fourth-generation cephalosporins, with a focus on the seminal compounds Cefepime and Cefpirome.

Discovery and Development: A Strategic Response to Resistance

The development of fourth-generation cephalosporins was a direct response to the increasing prevalence of bacterial resistance to third-generation agents. A key innovation was the strategic modification of the cephalosporin nucleus at the C-3 and C-7 positions. The introduction of a positively charged quaternary ammonium group at the C-3 position creates a zwitterionic structure.[1][2] This dual charge allows for more rapid penetration through the outer membrane of Gram-negative bacteria via porin channels.[3]

Simultaneously, modifications at the C-7 side chain, often incorporating an aminothiazolyl ring and a methoxyimino group, provide steric hindrance that protects the β-lactam ring from hydrolysis by many plasmid and chromosomally mediated β-lactamases.[2] this compound, approved in 1994, is a prominent example of this class and is widely used in clinical practice.[4] Cefpirome is another key member of this generation, also noted for its broad spectrum of activity.

The development process for these antibiotics followed a structured workflow, from initial discovery and lead optimization to rigorous preclinical and clinical testing.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

By acylating the active site of PBPs, fourth-generation cephalosporins block the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death. This compound has a high affinity for PBP-3 and PBP-1 in Escherichia coli and Pseudomonas aeruginosa, and PBP-2 in E. coli and Enterobacter cloacae.

Mechanisms of Bacterial Resistance

Despite their enhanced stability, resistance to fourth-generation cephalosporins can still emerge through several mechanisms. The primary mechanisms include the production of β-lactamase enzymes that can hydrolyze the β-lactam ring, and alterations in the target PBPs that reduce binding affinity.

-

β-Lactamase Production: While fourth-generation cephalosporins are stable against many common β-lactamases, some extended-spectrum β-lactamases (ESBLs) and carbapenemases can effectively hydrolyze them.

-

PBP Modification: Alterations in the structure of PBPs can decrease the binding affinity of the cephalosporin, rendering it less effective.

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport the antibiotic out of the cell, preventing it from reaching its PBP target.

-

Reduced Permeability: Changes in the porin channels of the outer membrane of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.

Quantitative Data

In Vitro Activity

The in vitro activity of fourth-generation cephalosporins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Organism | This compound MIC (µg/mL) | Cefpirome MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.5 - 4 | 0.5 - 2 |

| Streptococcus pneumoniae | 0.06 - 1 | ≤0.06 - 1 |

| Escherichia coli | ≤0.06 - 8 | ≤0.12 - 8 |

| Klebsiella pneumoniae | ≤0.06 - 4 | ≤0.12 - 8 |

| Pseudomonas aeruginosa | 1 - 16 | 2 - 32 |

| Enterobacter cloacae | ≤0.06 - 8 | ≤0.12 - 16 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Properties

| Parameter | This compound | Cefpirome |

| Half-life | ~2 hours | ~2 hours |

| Volume of Distribution | 18 - 22 L | 17.7 - 18.7 L |

| Protein Binding | 16 - 20% | 8.2 - 11.7% |

| Elimination | Primarily renal (>80% unchanged in urine) | Primarily renal (~80% unchanged in urine) |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Stock solution of the cephalosporin antibiotic

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Create a serial two-fold dilution of the antibiotic in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculate the Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

-

Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Agar Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Stock solution of the cephalosporin antibiotic

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic-Containing Agar Plates:

-

Prepare a series of molten MHA batches, each containing a specific concentration of the antibiotic.

-

To do this, add a defined volume of the antibiotic stock solution to the molten agar (kept at 45-50°C) to achieve the desired final concentration.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a growth control plate with no antibiotic.

-

-

Prepare Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum density of approximately 10⁴ CFU per spot.

-

-

Inoculate the Plates:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

-

Synthesis of Fourth-Generation Cephalosporins

The synthesis of fourth-generation cephalosporins is a complex multi-step process. Below is a high-level overview of a common synthetic approach for this compound and Cefpirome, often starting from 7-aminocephalosporanic acid (7-ACA) or a derivative.

General Synthetic Strategy

A common strategy involves the modification of the C-3 and C-7 positions of the cephalosporin core.

-

Modification at C-3: The quaternary ammonium group is introduced at the C-3 position. This can be achieved by reacting a suitable C-3 leaving group (e.g., an acetoxy or chloro group) with the desired tertiary amine (e.g., N-methylpyrrolidine for this compound or 2,3-cyclopentenopyridine for Cefpirome).

-

Modification at C-7: The 7-amino group is acylated with a side chain that confers stability against β-lactamases and broad-spectrum activity. This is often an aminothiazolyl methoxyimino acetyl group, which is typically introduced as an activated ester or acid chloride.

The order of these steps can vary, and protecting groups are often employed to prevent unwanted side reactions.

Example Synthetic Outline for Cefpirome

A representative synthesis of Cefpirome can start from cefotaxime.

-

Substitution at C-3: Cefotaxime is reacted with 2,3-cyclopentenopyridine in the presence of a catalyst (e.g., sodium iodide) to replace the acetoxy group at the C-3 position with the cyclopentenopyridinium moiety.

-

Salt Formation: The resulting Cefpirome free acid is then reacted with an acid, such as sulfuric acid, to form the stable sulfate salt.

Conclusion

The development of fourth-generation cephalosporins marked a significant advancement in antibacterial therapy, providing clinicians with potent weapons against a wide array of Gram-positive and Gram-negative pathogens, including those resistant to earlier generations of antibiotics. Their unique zwitterionic structure and enhanced stability against β-lactamases are testaments to the power of rational drug design. A thorough understanding of their discovery, mechanism of action, and the experimental methodologies used to evaluate them is crucial for the ongoing development of new and effective antimicrobial agents in the face of ever-evolving bacterial resistance.

References

Cefepime's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime, a fourth-generation cephalosporin, is a critical antibiotic in the management of severe bacterial infections. Its efficacy in treating central nervous system (CNS) infections, such as bacterial meningitis, is intrinsically linked to its ability to traverse the formidable blood-brain barrier (BBB). This technical guide provides an in-depth analysis of this compound's penetration into the CNS, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and experimental designs. Understanding the nuances of this compound's journey across the BBB is paramount for optimizing dosing strategies, predicting therapeutic outcomes, and guiding the development of future neuro-active pharmaceuticals.

Quantitative Analysis of this compound's Blood-Brain Barrier Penetration

The penetration of this compound into the cerebrospinal fluid (CSF) is a critical determinant of its efficacy in CNS infections. This penetration is highly variable and is significantly influenced by the integrity of the blood-brain barrier, which is often compromised during inflammation, such as in meningitis.[1] The following tables summarize key quantitative data from various studies, illustrating this compound concentrations in plasma and CSF across different patient populations and conditions.

Table 1: this compound Pharmacokinetics in a Preclinical Rat Model

This table presents data from a study on male Sprague-Dawley rats, providing a baseline understanding of this compound's BBB penetration in a controlled experimental setting.

| Parameter | Plasma (Median, IQR) | CSF (Median, IQR) | CSF/Plasma Penetration (%) |

| Cmax (µg/mL) | 177.8 (169.7 to 236.4) | 6.8 (5.2 to 9.4) | 3% |

| AUC₀₋₂₄ (mg·h/L) | 111.3 (95.7 to 136.5) | 26.3 (16.6 to 43.1) | 19% |

Data sourced from a study in male Sprague-Dawley rats receiving intravenous this compound.

Table 2: this compound Penetration in Human Subjects with Compromised BBB

This table compiles data from studies involving human patients where the BBB is compromised, either due to meningitis or neurosurgical procedures. This reflects a more clinically relevant scenario for the treatment of CNS infections.

| Patient Population | Condition | This compound Dose | CSF Concentration (µg/mL) | CSF/Plasma Ratio (%) | Reference |

| Infants and Children (n=43) | Bacterial Meningitis | 50 mg/kg | 5.7 (at 0.5h), 3.3 (at 8h) | - | [2][3] |

| Adults (n=7) | External Ventricular Drains (uninflamed meninges) | 2 g IV q12h | Variable | 4-34% (based on AUC) | [4] |

| Neurosurgery Patients (n=8) | Ventricular Drainage | 2 g IV | 22.54 ± 14.06 (peak) | 30-214% | [5] |

| Neurosurgery Patients (n=5) | Lumbar Puncture Drainage | 2 g IV | 5.61 ± 3.73 (peak) | 3-114% |

It is evident that inflammation of the meninges and other disruptions to the BBB, such as those caused by neurosurgery, can significantly increase the penetration of this compound into the CSF. However, even with a compromised barrier, the penetration can be highly variable among individuals.

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Protocol 1: Preclinical Assessment in a Rat Model

-

Objective: To define the pharmacokinetics of this compound in plasma and CSF in a healthy animal model.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure:

-

Surgical implantation of intravenous catheters for drug administration and blood sampling.

-

Implantation of an intracisternal catheter for CSF sampling.

-

Intravenous administration of this compound.

-

Serial collection of plasma and CSF samples over a 24-hour period.

-

Quantification of this compound concentrations in plasma and CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including Cmax and AUC, are calculated from the concentration-time data.

-

Protocol 2: Clinical Assessment in Patients with External Ventricular Drains

-

Objective: To assess the CNS penetration of this compound in adult patients with external ventricular drains but without active meningitis.

-

Subjects: Adult patients with external ventricular drains and normal renal function.

-

Procedure:

-

Administration of a standard intravenous dose of this compound (e.g., 2g every 12 hours).

-

Concurrent collection of serial serum and CSF samples after the fourth dose over a single dosing interval.

-

Measurement of this compound concentrations in serum and CSF using high-performance liquid chromatography (HPLC) or LC-MS/MS.

-

Pharmacokinetic modeling (e.g., a two-compartment model) is used to analyze the concentration-time profiles.

-

Calculation of penetration based on the ratio of the area under the curve (AUC) in CSF to that in serum.

-

Visualizing the Dynamics of BBB Penetration

To better illustrate the complex processes and workflows involved in studying this compound's BBB penetration, the following diagrams are provided in the DOT language for Graphviz.

Caption: Preclinical workflow for assessing this compound's BBB penetration in a rat model.

Caption: Potential transport mechanisms for this compound across the BBB.

Factors Influencing this compound's BBB Penetration

Several factors can influence the extent to which this compound crosses the BBB:

-

Meningeal Inflammation: As demonstrated in the quantitative data, inflammation significantly increases the permeability of the BBB, leading to higher CSF concentrations of this compound. This is a crucial factor in the successful treatment of bacterial meningitis.

-

Protein Binding: this compound has low protein binding (approximately 16-19%), which means a larger fraction of the drug is free in the plasma and available to cross the BBB.

-

Molecular Properties: this compound's relatively low molecular weight and moderate lipophilicity contribute to its ability to penetrate the CNS.

-

Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein and organic anion transporters (OATs), which actively pump substances out of the brain. While it is plausible that this compound is a substrate for some of these transporters, which would limit its CNS accumulation, direct evidence for specific transporters is currently limited. The zwitterionic nature of this compound may influence its interaction with these transporters.

-

Renal Function: this compound is primarily eliminated by the kidneys. Impaired renal function can lead to higher plasma concentrations, which may, in turn, increase the amount of drug that crosses the BBB, but also increases the risk of neurotoxicity.

Conclusion and Future Directions

This compound's ability to cross the blood-brain barrier is a complex and multifactorial process. While it is clear that meningeal inflammation significantly enhances its penetration, making it a viable option for treating CNS infections, the variability in penetration among individuals remains a clinical challenge. Further research is warranted to elucidate the specific roles of influx and efflux transporters in modulating this compound's CNS concentrations. A more precise understanding of these mechanisms will enable more accurate pharmacokinetic/pharmacodynamic modeling, leading to optimized dosing regimens that maximize efficacy while minimizing the risk of neurotoxicity. The development of novel in vitro BBB models that more closely mimic the in vivo environment will also be instrumental in advancing our understanding of this compound's journey into the CNS.

References

The Decisive Role of the N-methylpyrrolidine Moiety in Cefepime's Antimicrobial Prowess: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefepime, a fourth-generation cephalosporin, stands as a critical therapeutic agent against a wide spectrum of bacterial pathogens, including multi-drug resistant strains. Its enhanced antibacterial activity and stability are significantly attributed to its unique chemical structure, particularly the presence of a positively charged N-methylpyrrolidine (NMP) moiety at the C-3' position. This technical guide delves into the pivotal role of the NMP group in defining this compound's pharmacological profile. We will explore its influence on the drug's zwitterionic nature, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria via porin channels. Furthermore, this document will elucidate the contribution of the NMP moiety to this compound's stability against hydrolysis by various β-lactamases and its interaction with essential penicillin-binding proteins (PBPs). Through a comprehensive review of available data, detailed experimental protocols, and illustrative diagrams, this guide aims to provide a thorough understanding of the structure-activity relationship conferred by the N-methylpyrrolidine moiety, offering valuable insights for the development of future cephalosporin antibiotics.

Introduction: The Chemical Distinction of this compound

This compound's chemical architecture distinguishes it from its predecessors. The core structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. However, the key to its enhanced properties lies in the substituents at the C-7 and C-3 positions of the cephem nucleus. The C-7 side chain, with its aminothiazolyl and methoxyimino groups, provides a degree of stability against some β-lactamases. Crucially, the C-3' position is adorned with a permanently quaternized N-methylpyrrolidine (NMP) group.[1] This substitution is not merely an incremental modification; it fundamentally alters the physicochemical properties of the molecule, bestowing upon it a zwitterionic character at physiological pH.[2] This dual charge, with a positive charge on the NMP ring and a negative charge on the carboxylate at C-4, is a cornerstone of this compound's potent activity.

The Zwitterionic Advantage: Penetrating the Gram-Negative Fortress

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. This compound's zwitterionic nature, conferred by the NMP moiety, is instrumental in overcoming this obstacle.[3] This charge balance allows for more efficient passage through the porin channels, which are water-filled protein channels that regulate the influx of small, hydrophilic molecules into the periplasmic space.[4]

Enhanced Permeation through Porin Channels

Studies have demonstrated that zwitterionic cephalosporins, like this compound, exhibit faster penetration rates through the outer membrane of Gram-negative bacteria compared to their anionic counterparts.[2] The positively charged NMP group is thought to interact favorably with the negatively charged residues within the porin channels, facilitating a more rapid diffusion into the periplasm where the target penicillin-binding proteins (PBPs) reside.

Stability in the Face of Resistance: The NMP Moiety and β-Lactamase Evasion

One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. The structural configuration of this compound, including the N-methylpyrrolidine group, contributes to its increased stability against many of these enzymes, particularly the AmpC β-lactamases that are a common cause of resistance in organisms like Enterobacter species. While this compound is a poor inducer of AmpC β-lactamase, its inherent stability allows it to remain effective against many AmpC-producing organisms.

Interaction with Penicillin-Binding Proteins (PBPs)

The ultimate target of this compound, like all β-lactam antibiotics, is the family of penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By acylating the active site of these enzymes, this compound inhibits cell wall synthesis, leading to cell lysis and bacterial death. The N-methylpyrrolidine moiety, as part of the overall molecular structure, influences the binding affinity of this compound to various PBPs.

Quantitative Data Summary

To provide a clear and comparative overview of the N-methylpyrrolidine moiety's impact, the following tables summarize key quantitative data from various studies.

Table 1: Comparative Permeation of Cephalosporins through E. coli Porin Channels

| Antibiotic | Charge at pH 7.4 | Predominant Porin Channel | Permeation Rate (molecules/sec/channel) |

| This compound | Zwitterionic | OmpF & OmpC | ~500 (OmpC), Indifferent between OmpF/OmpC |

| Ceftazidime | Anionic | OmpF | ~1000 (OmpF) vs. ~500 (OmpC) |

| Cefotaxime | Anionic | OmpF & OmpC | Indifferent between OmpF/OmpC |

This table illustrates the efficient permeation of the zwitterionic this compound through both major E. coli porins, in contrast to the OmpF preference of the anionic Ceftazidime.

Table 2: Binding Affinity of this compound for Penicillin-Binding Proteins (PBPs) in E. coli K-12

| PBP | IC50 (µg/mL) of this compound |

| PBP 1a | 1.5 |

| PBP 1b | 0.8 |

| PBP 2 | 0.05 |

| PBP 3 | 0.1 |

| PBP 4 | >100 |

| PBP 5/6 | >100 |

This table highlights this compound's high affinity for the essential PBP 2 and PBP 3 in E. coli, with a notably low IC50 for PBP 2 compared to other cephalosporins.

Table 3: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Ceftazidime against Pseudomonas aeruginosa

| Organism | This compound MIC (µg/mL) | Ceftazidime MIC (µg/mL) |

| Pseudomonas aeruginosa (Susceptible) | ≤ 8 | ≤ 8 |

| Pseudomonas aeruginosa (Intermediate) | 16 | 16 |

| Pseudomonas aeruginosa (Resistant) | ≥ 32 | ≥ 32 |

This table provides a general comparison of MIC breakpoints. In clinical scenarios where an isolate is sensitive to this compound but intermediate to Ceftazidime, this compound is the preferred treatment, underscoring its potent activity which is, in part, attributable to the NMP moiety's contribution to its overall structure and properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound analytical standard

-

Sterile saline or broth for dilutions

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in the microtiter plates to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This compound Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase (e.g., a mixture of methanol, acetonitrile, and acetate buffer)

-

This compound analytical standard

-

Aqueous solutions for stability testing (e.g., buffers at various pH values)

-

Incubators or water baths for controlled temperature studies

Procedure:

-

Preparation of this compound Solutions: Prepare solutions of this compound in the desired aqueous media at a known concentration.

-

Incubation: Store the solutions under controlled temperature and pH conditions. Withdraw aliquots at specified time intervals.

-

HPLC Analysis:

-

Set the HPLC system parameters (e.g., flow rate of 1.0 mL/min, detection wavelength of 212 nm).

-

Inject the aliquots into the HPLC system.

-

Record the chromatograms and determine the peak area of the intact this compound.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Degradation kinetics can be determined by plotting the concentration versus time.

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the IC50 of this compound for specific PBPs.

Materials:

-

Bacterial cell culture

-

Lysis buffer

-

Ultracentrifuge

-

Radio-labeled or fluorescently-labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin FL)

-

This compound analytical standard

-

Scintillation counter or fluorescence detector

-

SDS-PAGE equipment

Procedure:

-

Preparation of Bacterial Membranes: Grow the bacterial culture to mid-log phase, harvest the cells, and lyse them to release the cellular contents. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Competitive Binding:

-

Incubate the isolated membranes with varying concentrations of this compound.

-

Add a fixed concentration of the labeled penicillin to the mixture. This labeled penicillin will compete with this compound for binding to the PBPs.

-

-

Separation and Detection:

-

Separate the membrane proteins using SDS-PAGE.

-

Detect the amount of labeled penicillin bound to each PBP using autoradiography (for radio-labeled penicillin) or fluorescence imaging (for fluorescently-labeled penicillin).

-

-